The study of diflubenzuron provides a case where a benzoyl-urea compound, which is structurally related to benzimidazoles, is used as an insecticide due to its ability to inhibit chitin synthesis1. This suggests that 3,4-Difluorobenzimidamide hydrochloride could potentially be applied in the field of pest control, targeting the exoskeleton formation of insects.
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, demonstrates the importance of difluorobenzoyl-containing molecules in pharmaceutical manufacturing3. This indicates that 3,4-Difluorobenzimidamide hydrochloride might serve as a valuable intermediate in the synthesis of drugs with antimicrobial properties.
3,4-Difluorobenzonitrile, an intermediate in the synthesis of the selective herbicide cyhalofop butyl, showcases the application of difluorobenzoyl compounds in the development of agrochemicals4. This implies that 3,4-Difluorobenzimidamide hydrochloride could also be explored for its potential use in the synthesis of herbicides or other plant protection products.
The compound is derived from benzimidamide, which is a derivative of benzimidazole, a bicyclic compound consisting of a fused benzene and imidazole ring. The introduction of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it suitable for medicinal chemistry applications. It is classified under the category of halogenated amides, specifically aromatic amides.
The synthesis of 3,4-difluorobenzimidamide hydrochloride can be achieved through several methods. One common approach involves the following steps:
The molecular structure of 3,4-difluorobenzimidamide hydrochloride can be described using its chemical formula .
C1=CC=C2C(=C1)C(=CN2)C(=O)N
3,4-Difluorobenzimidamide hydrochloride can participate in various chemical reactions:
The mechanism of action for 3,4-difluorobenzimidamide hydrochloride is not extensively documented but may involve interactions with specific biological targets:
The physical and chemical properties of 3,4-difluorobenzimidamide hydrochloride include:
3,4-Difluorobenzimidamide hydrochloride has several scientific applications:
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0